molecular formula C19H23N3O5 B14959400 [1-({[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

[1-({[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B14959400
M. Wt: 373.4 g/mol
InChI Key: KJEKTACBSIVNPD-UHFFFAOYSA-N
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Description

[1-({[(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a quinazoline dione derivative featuring a cyclohexylacetic acid backbone linked via an acetylaminomethyl group. This compound’s core structure includes a bicyclic quinazoline-2,4-dione moiety, known for its pharmacological relevance in anticonvulsant, anti-inflammatory, and kinase-inhibitory activities . The synthesis of such derivatives typically involves sequential reactions, including oxidation of thioxo intermediates (e.g., using hydrogen peroxide) and coupling via carbonyldiimidazole (CDI)-mediated amidation .

Properties

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

2-[1-[[[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C19H23N3O5/c23-15(20-12-19(10-16(24)25)8-4-1-5-9-19)11-22-17(26)13-6-2-3-7-14(13)21-18(22)27/h2-3,6-7H,1,4-5,8-12H2,(H,20,23)(H,21,27)(H,24,25)

InChI Key

KJEKTACBSIVNPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves a multi-step process. One common method is the I2/TBHP mediated domino synthesis. This method involves the reaction of isatins with o-amino N-aryl/alkyl benzamides, resulting in the formation of quinazoline derivatives . The reaction conditions often include the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) as oxidizing agents, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-({[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

[1-({[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-({[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its cyclohexylacetic acid and quinazoline dione groups. Key analogues include:

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)

  • Core Structure : Shares the quinazoline dione and acetamide backbone but substitutes the cyclohexyl group with a dichlorophenylmethyl moiety.
  • Activity : Demonstrated anticonvulsant efficacy in rodent models, attributed to the electron-withdrawing chlorine atoms enhancing membrane permeability .
  • Synthesis : Synthesized via CDI-mediated coupling of 2-(2,4-dioxoquinazolin-3-yl)acetic acid with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide .

2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic Acid Core Structure: Cyclohexylacetic acid with hydroxyl groups at the 1,4-positions, increasing hydrophilicity. Relevance: Highlights the impact of cyclohexyl substituents on crystallinity and solubility, as this derivative crystallizes readily from aqueous ethanol .

2-[3-(Methoxycarbonyl)-1H-indol-1-yl]acetic Acid

  • Core Structure : Indole-based acetic acid derivative with a methoxycarbonyl group.
  • Relevance : Illustrates the diversity of acetic acid derivatives in drug discovery, though lacking quinazoline dione-related bioactivity .

Solubility and Stability

  • The cyclohexyl group in the target compound likely enhances metabolic stability compared to aromatic analogs but may reduce aqueous solubility relative to hydroxylated derivatives .
  • Compound 1’s dichlorophenyl group improves lipid solubility, favoring oral bioavailability but increasing hepatotoxicity risks .

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